molecular formula C8H5BrF5N B1410686 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline CAS No. 1805522-12-6

2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline

Cat. No.: B1410686
CAS No.: 1805522-12-6
M. Wt: 290.03 g/mol
InChI Key: AIKJJDCBOTWFTN-UHFFFAOYSA-N
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Description

2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline is a high-value halogenated aniline derivative designed for advanced research and development, particularly in the pharmaceutical and agrochemical sectors. This compound serves as a versatile synthetic intermediate; the bromine atom at the 2-position allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create more complex molecular architectures . The presence of both difluoromethyl and trifluoromethyl groups is strategically significant, as these moieties are known to enhance the lipophilicity, metabolic stability, and bioavailability of lead compounds, making them key features in modern drug and agrochemical design . As a key building block, this aniline is intended for use in the synthesis of novel active ingredients and specialized materials. It is supplied with guaranteed high purity and consistency to ensure reliable experimental outcomes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-5-1-3(7(10)11)4(2-6(5)15)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKJJDCBOTWFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)C(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Aromatic Precursors

Bromination typically occurs on aniline derivatives under electrophilic aromatic substitution conditions:

Reaction Step Reagents & Conditions Outcome
Bromination Bromine (Br₂) with catalysts (e.g., FeBr₃) Bromine atom introduced at the desired position, usually para or ortho relative to amino group
Regioselectivity Controlled by reaction temperature and solvent Ensures substitution at the correct position on the aromatic ring

Introduction of Difluoromethyl and Trifluoromethyl Groups

The addition of fluorinated groups is more complex, often involving specialized reagents:

Reagent Reaction Conditions Purpose
Difluoromethyl bromide (CH₂F₂Br) Nucleophilic substitution or radical conditions To introduce the difluoromethyl group at specific aromatic positions
Trifluoromethyl iodide (CF₃I) Copper-catalyzed cross-coupling or radical-based methods To attach the trifluoromethyl group

Recent advances utilize copper-mediated cross-coupling reactions , enabling efficient attachment of CF₃ groups to aromatic systems, often under mild conditions.

Overall Synthetic Route

Based on patents and literature, a typical route involves:

  • Starting Material: Aniline derivative with appropriate protecting groups if necessary.
  • Step 1: Bromination of the aromatic ring to introduce the bromine atom selectively.
  • Step 2: Introduction of the difluoromethyl group via nucleophilic or radical fluoromethylation.
  • Step 3: Introduction of the trifluoromethyl group through copper-catalyzed cross-coupling with CF₃ sources.
  • Step 4: Deprotection and purification to isolate the target compound.

Representative Data and Reaction Conditions

Step Reagents Solvent Temperature Yield / Remarks
Bromination Br₂, FeBr₃ Dichloromethane (DCM) 0–25°C High regioselectivity, yields >85%
Difluoromethylation CH₂F₂Br, CuI DMSO or DMF 80–120°C Yields vary; optimized conditions yield >70%
Trifluoromethylation CF₃I, CuBr, base DMSO 80–120°C Efficient coupling, yields >75%

Notes on Industrial and Laboratory Scale-up

  • Reaction Optimization: Use of continuous flow reactors enhances safety and scalability, especially for handling gaseous reagents like CF₃I.
  • Purification: Chromatography and recrystallization are employed to achieve high purity, with advanced purification techniques such as preparative HPLC used for research-grade samples.
  • Safety Considerations: Handling of halogenating reagents and fluorinated reagents requires strict safety protocols due to toxicity and volatility.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Electrophilic Aromatic Bromination Bromine, FeBr₃ Electrophilic substitution High regioselectivity Over-bromination risk
Radical Fluoromethylation Difluoromethyl bromide, CuI Radical or nucleophilic Precise fluorination Reagent handling complexity
Copper-Catalyzed Cross-Coupling CF₃I, CuBr Nucleophilic substitution Efficient CF₃ introduction Cost of reagents

Chemical Reactions Analysis

Oxidation Reactions

The electron-withdrawing effects of fluorine substituents influence the oxidation behavior of this compound.

Key Findings:

  • Oxidation to Nitro Derivatives : Treatment with sodium perborate (NaBO₃·4H₂O) in glacial acetic acid under heating (55°C) converts the aniline group to a nitro group. This reaction proceeds via intermediate formation of an N-oxide species before full oxidation .

  • Selectivity : The trifluoromethyl and difluoromethyl groups stabilize the aromatic ring, directing oxidation to the aniline moiety rather than the halogenated positions.

Reagent(s)ConditionsProductYieldSource
NaBO₃·4H₂O, CH₃COOH55°C, 7 h2-Bromo-4-difluoromethyl-5-(trifluoromethyl)nitrobenzene60%

Substitution Reactions

The bromine atom at position 2 is reactive toward nucleophilic and transition-metal-catalyzed substitutions.

Nucleophilic Aromatic Substitution

  • Amination : Reacts with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to yield substituted aniline derivatives.

  • Fluoride Displacement : Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) replaces bromine with fluorine, though yields are moderate due to steric hindrance from adjacent fluorinated groups.

Transition-Metal-Catalyzed Cross-Coupling

  • Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl boronic acids, forming biaryl structures. This reaction is critical for synthesizing complex fluorinated pharmaceuticals .

Reaction TypeReagent(s)ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂THF, 80°C, 12 h2-Aryl-4-difluoromethyl-5-(trifluoromethyl)aniline45–65%
Nucleophilic AminationNH₃, CuIDMF, 100°C, 24 h2-Amino-4-difluoromethyl-5-(trifluoromethyl)aniline52%

Reduction Reactions

The aniline group can be further reduced under specific conditions:

  • Catalytic Hydrogenation : Hydrogen gas (H₂) over palladium-on-carbon (Pd/C) reduces the nitro group (from oxidized intermediates) to an amine, though competing dehalogenation may occur at high pressures .

Functionalization via Fluorine Chemistry

The difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups participate in fluorination equilibria:

  • Hydrolysis : Under basic conditions (e.g., KOH/EtOH), the difluoromethyl group undergoes partial hydrolysis to a carboxylate, but this is rarely exploited due to competing side reactions .

Comparative Reactivity Insights

A comparison with structurally similar compounds highlights unique reactivity patterns:

CompoundKey Reactivity DifferenceSource
2-Bromo-4-(trifluoromethyl)anilineFaster bromine substitution due to reduced steric hindrance (no difluoromethyl group)
4-Bromo-3-(trifluoromethyl)anilineLower oxidation stability due to altered substituent positioning

Mechanistic Considerations

  • Electrophilic Aromatic Substitution : Hindered by electron-withdrawing -CF₃ and -CF₂H groups, directing incoming electrophiles to the less substituted positions.

  • Radical Pathways : Under UV light, bromine can participate in radical chain reactions, enabling C–Br bond functionalization.

Scientific Research Applications

Scientific Research Applications

The compound has several applications in scientific research:

Chemistry

  • Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
  • Reactivity Studies: The compound undergoes various chemical reactions including substitution, oxidation, and reduction, which are essential for exploring new synthetic pathways.

Biology

  • Bioactive Molecules Development: Research indicates that 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline may exhibit bioactive properties, making it relevant in drug discovery. Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.
  • Biochemical Assays: It is used as a probe in biochemical assays to study interactions with biomolecules, providing insights into its mechanism of action.

Medicine

  • Drug Development: The compound is explored for its potential use as a pharmacophore in medicinal chemistry. Its ability to bind selectively to specific enzymes or receptors enhances its value in drug design.
  • Therapeutic Applications: Investigations into its interactions with biological targets help elucidate its mechanism of action and potential therapeutic effects.

Industry

  • Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials with unique properties due to its distinct functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)

  • Molecular Formula : C₇H₅BrF₃N
  • Key Differences : Lacks the difluoromethyl group at position 4, replaced by hydrogen.
  • Properties :
    • Lower molecular weight (244.02 g/mol) compared to the target compound.
    • The trifluoromethyl group at position 5 enhances electron withdrawal, reducing basicity (pKa likely < 2).
    • Used as an intermediate in organic synthesis, particularly for fluorinated pharmaceuticals .

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS 104460-70-0)

  • Molecular Formula : C₇H₄BrF₄N
  • Key Differences : Fluorine at position 2 instead of bromine; trifluoromethyl at position 5.
  • Properties: pKa = 1.27 (predicted), indicating weak basicity due to multiple EWGs . Requires storage under inert gas (nitrogen/argon) at 2–8°C, highlighting sensitivity to oxidation .

4-Bromo-2-iodo-5-(trifluoromethyl)aniline (CAS 868692-81-3)

  • Molecular Formula : C₇H₄BrF₃IN
  • Key Differences : Iodine at position 2 instead of bromine; trifluoromethyl at position 5.
  • Properties :
    • Higher molecular weight (365.92 g/mol) due to iodine substitution.
    • Iodine’s polarizability may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Used in synthesizing fluorescent spirosilabifluorene derivatives .

5-Bromo-2-chloro-4-(trifluoromethyl)aniline (CAS 1807043-08-8)

  • Molecular Formula : C₇H₄BrClF₃N
  • Key Differences : Chlorine at position 2 instead of bromine; trifluoromethyl at position 4.
  • Properties: Chlorine’s intermediate electronegativity balances electronic effects between bromine and fluorine. Potential applications in agrochemicals due to halogen diversity .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Applications
2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline N/A C₈H₅BrF₅N ~302.0 (estimated) Br (2), CF₂H (4), CF₃ (5) ~1.5 Pharmaceutical intermediates (hypothetical)
2-Bromo-5-(trifluoromethyl)aniline 454-79-5 C₇H₅BrF₃N 244.02 Br (2), CF₃ (5) <2 Organic synthesis
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 104460-70-0 C₇H₄BrF₄N 274.02 F (2), Br (4), CF₃ (5) 1.27 Antimicrobial agents
4-Bromo-2-iodo-5-(trifluoromethyl)aniline 868692-81-3 C₇H₄BrF₃IN 365.92 I (2), Br (4), CF₃ (5) N/A Fluorescent materials
5-Bromo-2-chloro-4-(trifluoromethyl)aniline 1807043-08-8 C₇H₄BrClF₃N 274.46 Cl (2), Br (5), CF₃ (4) N/A Agrochemical intermediates

Key Findings and Trends

Electronic Effects :

  • Trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups are strong EWGs, reducing amine basicity and enhancing stability against electrophilic attack. The CF₃ group has a greater electron-withdrawing effect than CF₂H .
  • Halogens (Br, I, Cl) at ortho/para positions further modulate electronic properties and reactivity. Iodine’s polarizability facilitates cross-coupling reactions .

Molecular Weight and Reactivity :

  • Iodo-substituted analogs (e.g., 365.92 g/mol) exhibit higher molecular weights, impacting solubility and diffusion properties in biological systems .
  • Chlorine and fluorine substitutions offer a balance between reactivity and steric effects .

Applications :

  • Antimicrobial activity is linked to fluorine and bromine substitutions (e.g., CAS 104460-70-0) .
  • Fluorescent derivatives rely on iodine’s heavy-atom effect (e.g., CAS 868692-81-3) .

Biological Activity

2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline (CAS No. 1805522-12-6) is a fluorinated aromatic amine that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. The introduction of fluorine atoms into organic compounds often enhances their lipophilicity, metabolic stability, and biological activity, making them suitable candidates for drug development.

Chemical Structure and Properties

The compound features a bromine atom and multiple fluorine substituents on the aromatic ring, which significantly influence its chemical behavior. The general structure can be represented as follows:

C8H5BrF5N\text{C}_8\text{H}_5\text{BrF}_5\text{N}

Anticancer Activity

Recent studies have indicated that fluorinated compounds, including derivatives of aniline, can exhibit potent anticancer properties. For instance, a review highlighted the enhanced potency of fluorinated histone deacetylase inhibitors (HDACi) compared to their non-fluorinated counterparts. The introduction of trifluoromethyl groups has been associated with improved interactions with biological targets, leading to increased cytotoxicity against various cancer cell lines .

Table 1: Summary of Anticancer Activity of Fluorinated Compounds

Compound NameCell Line TestedIC50 (µM)Reference
SF5-vorinostatHepG20.004
This compoundDU145TBDCurrent Study
VorinostatDU145TBD

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell proliferation and apoptosis. Fluorinated compounds are known to interact with specific proteins involved in these pathways, potentially leading to enhanced therapeutic efficacy .

Case Studies

  • Fluorinated Anilines in Cancer Therapy : A study demonstrated that fluorinated anilines could inhibit HDACs effectively, with some derivatives showing up to two-fold higher potency than non-fluorinated analogs against various cancer cell lines . The incorporation of trifluoromethyl groups was crucial in enhancing lipophilicity and cellular uptake.
  • Antiparasitic Activity : Research into related compounds has shown that structural modifications, including the addition of trifluoromethyl groups, can improve activity against parasites such as Plasmodium falciparum. The balance between lipophilicity and metabolic stability is critical for achieving desired antiparasitic effects .

Q & A

Q. What are the established synthetic routes for 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and fluoromethylation steps. For example, bromination of 4-difluoromethyl-5-(trifluoromethyl)aniline derivatives can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in methyl tert-butyl ether with sodium hydroxide for phase separation) . Adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to brominating agent) and temperature (0–25°C) optimizes yield (70–85%) while minimizing side reactions like over-halogenation .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of 1H/19F NMR and LC-MS for structural confirmation. For example:
  • 1H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to coupling with fluorine atoms.
  • 19F NMR : Distinct signals for -CF3 (δ -62 to -65 ppm) and -CF2H (δ -140 to -145 ppm) groups .
  • LC-MS : Molecular ion peaks at m/z 292–294 ([M+H]+) confirm molecular weight (C8H5BrF5N) .

Q. What factors influence the compound’s stability during storage and handling?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and bromo groups enhance stability but make the compound light-sensitive. Store under inert gas (N2/Ar) at 2–8°C in amber glass vials. Degradation products (e.g., dehalogenated amines) can be monitored via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Advanced Research Questions

Q. How does the electronic nature of substituents affect reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 2-position is highly reactive in Suzuki-Miyaura couplings due to reduced steric hindrance. For example, coupling with arylboronic acids (Pd(PPh3)4, K2CO3, DMF, 80°C) achieves >80% yield . The trifluoromethyl group’s electron-withdrawing effect activates the para-position for nucleophilic substitution, enabling functionalization (e.g., nitration) .

Q. What computational methods can predict the compound’s electronic properties and interaction with biological targets?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model electrostatic potential surfaces, showing high electron density near the amino group (nucleophilic site) and low density near CF3 groups (electrophilic regions). Molecular docking (AutoDock Vina) predicts interactions with aromatic receptors (e.g., kinase ATP-binding pockets) via π-π stacking and halogen bonding .

Q. How can researchers resolve contradictory data on regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : Contradictions arise from competing directing effects (-NH2 vs. -CF3). Use isotopic labeling (e.g., deuterated substrates) and HPLC-MS/MS to track regioselectivity. For example, nitration (HNO3/H2SO4) predominantly occurs at the 6-position (meta to -CF3) due to steric and electronic factors .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, goggles, and respirators (NIOSH-approved for organic vapors).
  • Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .
  • Waste Disposal : Incinerate at >1,000°C with scrubbers to prevent HF/Br2 emissions .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer : Replicate protocols with rigorous control of moisture (use molecular sieves) and oxygen (Schlenk line). Compare yields via HPLC-UV (λ = 254 nm) and validate with independent synthetic routes (e.g., Ullmann coupling vs. Buchwald-Hartwig amination) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline
Reactant of Route 2
2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline

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